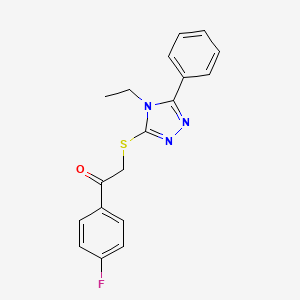![molecular formula C12H14N2O7 B10816046 {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is a complex organic compound that features a combination of oxolane, carbamoyl, and nitrofuran moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran ring suggests potential antimicrobial properties, while the oxolane and carbamoyl groups may contribute to its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate typically involves multiple steps:
Formation of the Oxolane Derivative: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Carbamoylation: The oxolane derivative is then reacted with a carbamoyl chloride in the presence of a base such as triethylamine to form the carbamoyl oxolane intermediate.
Nitrofuran Coupling: The final step involves coupling the carbamoyl oxolane intermediate with 5-nitrofuran-2-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various carbamoyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial activity, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: Exploration as a lead compound for developing new therapeutic agents, particularly for infections and inflammatory diseases.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets such as enzymes and microbial cell components. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components. The carbamoyl group may enhance binding affinity to specific proteins, thereby inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.
Oxolane Derivatives: Compounds containing the oxolane ring, used in various chemical and pharmaceutical applications.
Uniqueness
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is unique due to its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other nitrofuran and oxolane derivatives. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Propiedades
Fórmula molecular |
C12H14N2O7 |
|---|---|
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C12H14N2O7/c15-10(13-6-8-2-1-5-19-8)7-20-12(16)9-3-4-11(21-9)14(17)18/h3-4,8H,1-2,5-7H2,(H,13,15) |
Clave InChI |
ZHONJLIWJDULBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


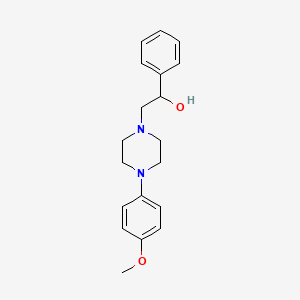
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)

![N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)
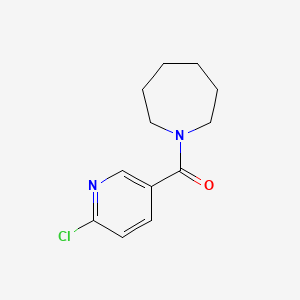

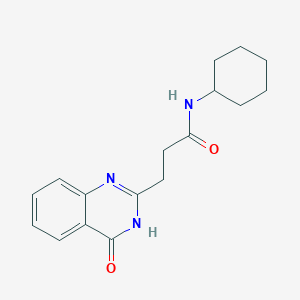

![7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)
![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)
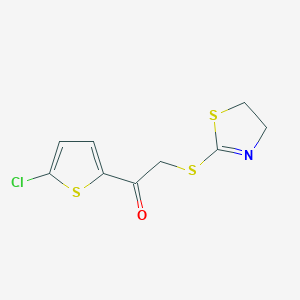
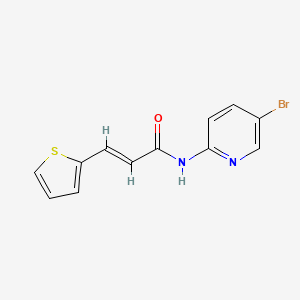
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
